(3R)-3-amino-1-methylazepan-2-one

Catalog No.
S6570991
CAS No.
1375245-25-2
M.F
C7H14N2O
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-amino-1-methylazepan-2-one

CAS Number

1375245-25-2

Product Name

(3R)-3-amino-1-methylazepan-2-one

IUPAC Name

(3R)-3-amino-1-methylazepan-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

GSUTYTQBQFQORF-ZCFIWIBFSA-N

Canonical SMILES

CN1CCCCC(C1=O)N

Isomeric SMILES

CN1CCCC[C@H](C1=O)N
  • Drug Discovery: Azepan-2-ones, including some stereoisomers, have been investigated for their potential as scaffolds in drug discovery due to their ability to interact with various biological targets []. Research has explored their use in the development of drugs for conditions like Alzheimer's disease, depression, and epilepsy [].

(3R)-3-amino-1-methylazepan-2-one is a cyclic amine characterized by its seven-membered azepane ring structure, which includes an amino group and a carbonyl functionality. Its molecular formula is C7H14N2OC_7H_{14}N_2O and it has a molecular weight of approximately 142.20 g/mol. The compound is notable for its stereochemistry, specifically the R configuration at the 3-position, which significantly influences its chemical reactivity and biological interactions .

  • Oxidation: The amino group can be oxidized to form oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carbonyl group can be reduced to yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products from these reactions include:

  • Oxo derivatives from oxidation.
  • Alcohol derivatives from reduction.
  • Substituted azepanones from substitution reactions.

Research indicates that (3R)-3-amino-1-methylazepan-2-one exhibits potential biological activity, particularly in the context of enzyme interactions and modulation of biological pathways. The presence of the amino group allows for hydrogen bonding with various biomolecules, which may influence their structural and functional properties. This compound is being studied for its potential therapeutic applications, particularly as an intermediate in drug development targeting specific biological processes.

The synthesis of (3R)-3-amino-1-methylazepan-2-one typically involves cyclization reactions of suitable precursors:

  • Cyclization: A common method involves reacting an appropriate amino acid derivative with a cyclizing agent to form the azepane ring. This reaction requires controlled conditions to ensure the correct stereochemistry.
  • Industrial Production: In industrial settings, continuous flow synthesis methods are often utilized to produce this compound efficiently while maintaining yield and purity. Reaction conditions such as temperature and pH are optimized for the desired product.

(3R)-3-amino-1-methylazepan-2-one has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Ongoing research aims to explore its role as a pharmaceutical intermediate and its therapeutic potential.
  • Industry: It is utilized in producing specialty chemicals and materials.

The mechanism of action of (3R)-3-amino-1-methylazepan-2-one involves its interaction with specific molecular targets, including enzymes and receptors. The amino group facilitates the formation of hydrogen bonds, which can modulate enzyme activity and lead to various biological effects. Studies focus on understanding these interactions to assess the compound's potential in therapeutic applications.

Several compounds share structural similarities with (3R)-3-amino-1-methylazepan-2-one:

  • (3R)-3-amino-1-methylpiperidin-2-one
  • (3R)-3-amino-1-methylhexan-2-one
  • (3R)-3-amino-1-methylheptan-2-one

Uniqueness

The uniqueness of (3R)-3-amino-1-methylazepan-2-one lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its five-membered (piperidine) and six-membered (piperidinone) analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.110613074 g/mol

Monoisotopic Mass

142.110613074 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

Explore Compound Types